N-octylpentanamide
Description
N-Octylpentanamide is a secondary amide characterized by a pentanamide backbone (five-carbon chain) and an octyl group (C₈H₁₇) attached to the nitrogen atom. Its molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol. Amides of this class are typically synthesized via condensation reactions between carboxylic acids and amines, and they often exhibit applications in pharmaceuticals, agrochemicals, or surfactants due to their stability and solubility profiles .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-octylpentanamide |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-8-9-10-12-14-13(15)11-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI Key |
VIORIHDEIAPDDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)CCCC |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-octylpentanamide with structurally related amides:
Key Observations :
- Solubility : Longer alkyl chains (e.g., octyl in this compound) reduce water solubility but enhance lipid solubility, making them suitable for hydrophobic applications .
- Boiling Points : Branched analogs like N-methylneodecanamide () typically have lower boiling points than linear-chain amides due to reduced van der Waals interactions.
Reactivity and Stability
- Hydrolysis Resistance : Secondary amides like this compound are more resistant to hydrolysis than esters but less stable than tertiary amides (e.g., N,N-Dimethylpentanamide) due to steric hindrance differences .
- Functional Group Influence : The presence of electron-withdrawing groups (e.g., oxo groups in 4-Methyl-3-oxo-N-phenylpentanamide, ) increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions.
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